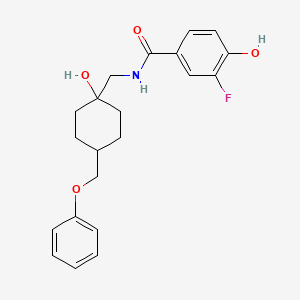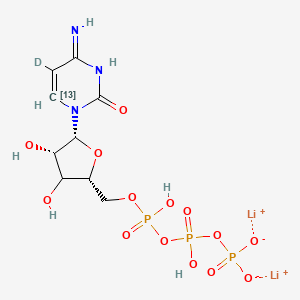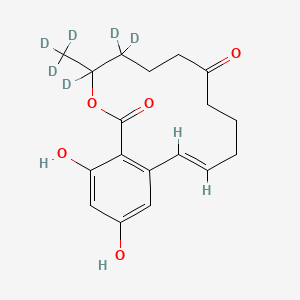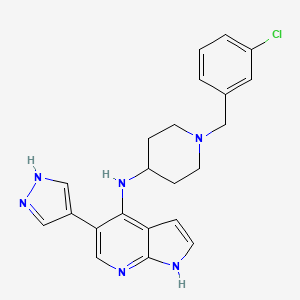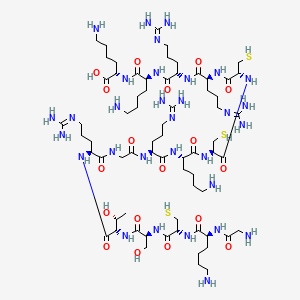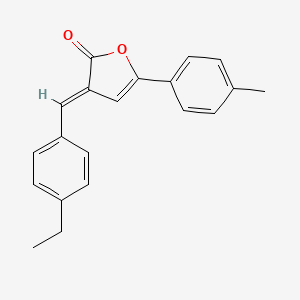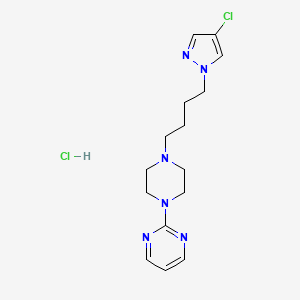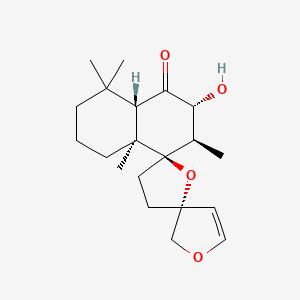![molecular formula C18H21N3O5 B12372763 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MBL-IN-3 is a compound known for its inhibitory effects on New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This compound has garnered significant attention due to its potential in combating antibiotic-resistant bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MBL-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of MBL-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions: MBL-IN-3 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity against NDM-1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MBL-IN-3 include various organic solvents, catalysts, and protective groups to facilitate selective reactions .
Major Products Formed: The major products formed from the reactions involving MBL-IN-3 are derivatives with enhanced inhibitory activity against NDM-1, which are tested for their efficacy in reducing the minimum inhibitory concentrations (MICs) of antibiotics like meropenem .
Aplicaciones Científicas De Investigación
MBL-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of metallo-β-lactamase inhibition. In biology and medicine, it is employed in research focused on developing new treatments for antibiotic-resistant bacterial infections. Industrially, MBL-IN-3 can be used in the development of diagnostic tools and therapeutic agents .
Mecanismo De Acción
MBL-IN-3 exerts its effects by binding to the active site of NDM-1, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of β-lactam antibiotics, allowing them to retain their antibacterial activity. The molecular targets involved include the zinc ions present in the active site of NDM-1, which are essential for its catalytic function .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MBL-IN-3 include other metallo-β-lactamase inhibitors such as indole-2-carboxylates and catechol-containing inhibitors .
Uniqueness: What sets MBL-IN-3 apart from other inhibitors is its specific binding mode and high efficacy in lowering the MICs of antibiotics against NDM-1 expressing bacterial strains . This makes it a promising candidate for further development and clinical application.
MBL-IN-3’s unique properties and potential applications make it a valuable compound in the fight against antibiotic resistance. Its continued study and development could lead to significant advancements in medical treatments and industrial applications.
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2 |
Clave InChI |
VUFHVYGLBAXUHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


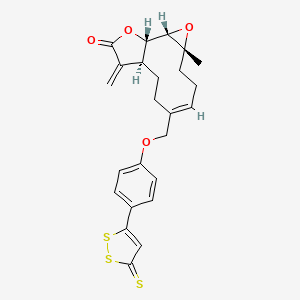
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)


